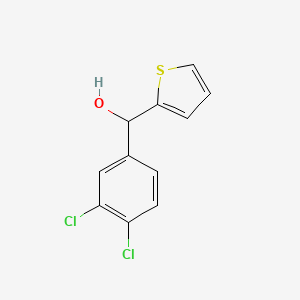

![molecular formula C22H32N2O2 B2889308 N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea CAS No. 824970-84-5](/img/structure/B2889308.png)

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

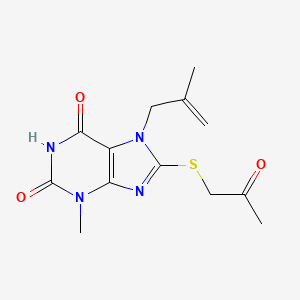

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea, also known as AUDA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AUDA-1 is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of sEH by AUDA-1 has been shown to have a variety of beneficial effects on various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Structural Analysis

Research on similar urea derivatives has shown that their solid-state structure and hydrogen bonding capabilities can be studied through spectroscopic methods and X-ray diffraction. These studies reveal how modifications to the urea moiety influence molecular conformations and intermolecular interactions, critical for understanding the material properties of such compounds (Kołodziejski et al., 1993).

Directed Lithiation and Subsequent Reactions

Directed lithiation of N,N-dimethylurea derivatives allows for the selective functionalization of these molecules, enabling the synthesis of a wide range of substituted products. This chemistry is pivotal in the development of new materials and pharmaceuticals, illustrating the versatility of urea compounds as synthetic intermediates (Smith et al., 2013).

Soluble Epoxide Hydrolase Inhibition

N,N'-Disubstituted ureas have been explored for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. Such inhibitors have potential therapeutic applications in treating hypertension, inflammation, and pain. Studies have shown that specific urea derivatives exhibit potent inhibitory activities, highlighting the therapeutic potential of these compounds (Hwang et al., 2007).

Metabolic Profiling

The metabolism of urea-based sEH inhibitors, including those with adamantyl substitutions, has been examined to understand their pharmacokinetics and efficacy in therapeutic applications. These studies help in designing more effective and stable drug candidates by understanding how structural modifications affect their metabolic fate (Liu et al., 2015).

Chemical Stability and sEH Inhibition

Investigations into the chemical and metabolic stabilities of salicylate-urea-based sEH inhibitors reveal that specific derivatives, such as those with methyl salicylate, offer potent inhibitory action along with enhanced stability. These findings are crucial for the development of sEH inhibitors as pharmaceutical agents (Kasagami et al., 2009).

Propiedades

IUPAC Name |

1-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)24-19(26)23-20(2,3)14-25/h4-7,16-17,25H,8-14H2,1-3H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNEKCDNMHIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

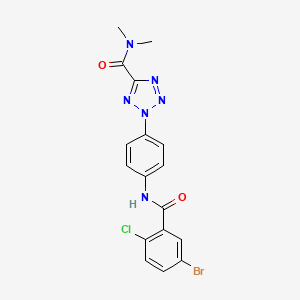

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

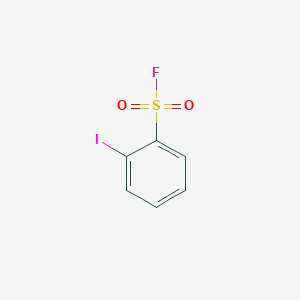

![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)

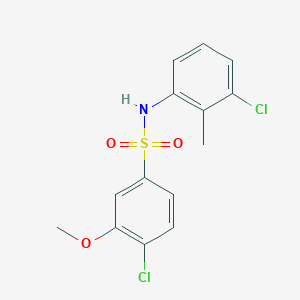

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)

![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)